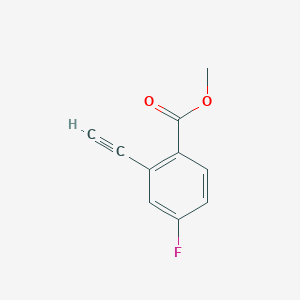

Methyl 2-ethynyl-4-fluorobenzoate

Beschreibung

Eigenschaften

CAS-Nummer |

1824566-33-7 |

|---|---|

Molekularformel |

C10H7FO2 |

Molekulargewicht |

178.16 g/mol |

IUPAC-Name |

methyl 2-ethynyl-4-fluorobenzoate |

InChI |

InChI=1S/C10H7FO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h1,4-6H,2H3 |

InChI-Schlüssel |

SQSNJEYLTXNCLM-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C=C(C=C1)F)C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Esterification of 4-Fluorobenzoic Acid

The initial step is the esterification of 4-fluorobenzoic acid to yield Methyl 4-fluorobenzoate. This is typically performed by refluxing 4-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst for milder conditions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 4-Fluorobenzoic acid, methanol | Molar ratio ~1:5 |

| Catalyst | Concentrated H₂SO₄ or DCC/DMAP | Acid catalysis or coupling agent |

| Temperature | Reflux (~65-70°C) | Reaction time: 4-12 hours |

| Workup | Neutralization, extraction, purification | Usually column chromatography |

| Yield | 80-95% | High purity methyl ester |

Ortho-Ethynylation of Methyl 4-fluorobenzoate

The key step is the introduction of the ethynyl group at the ortho position relative to the ester. This is commonly achieved via:

- Nucleophilic addition of ethynyl magnesium bromide (a Grignard reagent) to the aromatic ring, directed ortho to the ester and fluorine substituents.

- Alternatively, Sonogashira cross-coupling of a halogenated methyl 4-fluorobenzoate derivative (e.g., methyl 2-bromomethyl-4-fluorobenzoate) with terminal alkynes can be employed.

| Method | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Grignard Ethynylation | Ethynyl magnesium bromide, THF solvent | 0°C to room temperature, inert atmosphere | 60-80 | Requires careful control to avoid side reactions |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, base (e.g., triethylamine), terminal alkyne | Room temperature to 60°C, inert atmosphere | 65-85 | High regioselectivity, mild conditions |

Industrial Scale Considerations

Industrial synthesis follows similar steps but optimizes parameters for scale, including:

- Bulk esterification with continuous removal of water to drive equilibrium.

- Catalytic ethynylation with palladium catalysts to improve yield and purity.

- Use of solvents and reagents that balance cost, environmental impact, and safety.

Reaction Mechanisms and Chemical Analysis

- Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

- Ethynylation by Grignard reagent involves nucleophilic attack on the aromatic ring ortho to electron-withdrawing groups, facilitated by directing effects.

- Sonogashira coupling involves oxidative addition of the aryl halide to Pd(0), transmetallation with the copper acetylide, and reductive elimination to form the C–C bond.

Spectroscopic techniques confirm the structure and purity:

| Technique | Key Features Detected | Typical Data for Methyl 2-ethynyl-4-fluorobenzoate |

|---|---|---|

| ¹H NMR | Methoxy singlet (~3.9 ppm), aromatic protons (6.8–7.5 ppm), ethynyl proton (~3.0 ppm) | Multiplet patterns influenced by fluorine coupling |

| ¹³C NMR | Ester carbonyl (~167 ppm), sp carbons of ethynyl (~70–90 ppm) | Distinct signals for substituted aromatic carbons |

| FT-IR | Ester C=O stretch (~1720 cm⁻¹), alkyne C≡C stretch (~2100 cm⁻¹) | Confirms functional groups presence |

| GC-MS | Molecular ion peak at m/z = 178.16 (Molecular weight) | Purity and fragmentation pattern analysis |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose | Yield Range (%) | Remarks |

|---|---|---|---|---|

| Esterification | 4-Fluorobenzoic acid + MeOH + H₂SO₄ or DCC/DMAP | Formation of Methyl 4-fluorobenzoate | 80-95 | Acid-catalyzed or coupling agent |

| Ethynylation (Grignard) | Ethynyl magnesium bromide, THF, inert atmosphere | Introduction of ethynyl group at ortho position | 60-80 | Sensitive to moisture, side reactions possible |

| Ethynylation (Sonogashira) | Pd(PPh₃)₄, CuI, base, terminal alkyne | Cross-coupling to install ethynyl substituent | 65-85 | Mild, regioselective, scalable |

Research Findings and Optimization Notes

- Catalyst loading and solvent choice critically affect yields in Sonogashira coupling; typical Pd loading is 0.5–5 mol%, with polar aprotic solvents like DMF or DME preferred.

- Temperature control during Grignard ethynylation reduces side products such as diarylalkynes.

- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate gradients.

- Spectroscopic monitoring (TLC, HPLC, NMR) is essential for reaction progress and purity assessment.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-ethynyl-4-fluorobenzoate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic addition can result in various substituted products.

Wissenschaftliche Forschungsanwendungen

Methyl 2-ethynyl-4-fluorobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-ethynyl-4-fluorobenzoate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets. The benzene ring allows for electrophilic aromatic substitution, further diversifying its reactivity.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-fluoro-4-hydroxybenzoate (CAS 197507-22-5)

- Molecular Formula : C₈H₇FO₃

- Molecular Weight : 170.14 g/mol

- Substituents : Fluorine (position 2), hydroxyl (position 4) .

- Key Differences :

- The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.

- Methyl 2-ethynyl-4-fluorobenzoate’s ethynyl group introduces sp-hybridized carbon, enabling alkyne-specific reactions (e.g., cycloadditions).

- Applications : Used as a pharmaceutical intermediate; the target compound’s ethynyl group may broaden utility in synthetic chemistry.

Triflusulfuron Methyl Ester

- Molecular Formula : C₁₅H₁₆F₃N₅O₅S

- Molecular Weight : 435.37 g/mol

- Substituents : Triazine ring, sulfonylurea group, trifluoroethoxy .

- Key Differences: The triazine and sulfonyl groups render triflusulfuron a herbicide, contrasting with the simpler aromatic ester structure of Methyl 2-ethynyl-4-fluorobenzoate.

Methyl Salicylate

- Molecular Formula : C₈H₈O₃

- Molecular Weight : 152.15 g/mol

- Substituents : Hydroxyl (position 2), methoxy (position 1) .

- Key Differences: Methyl salicylate’s phenolic hydroxyl group enables use in fragrances and topical analgesics. Fluorine and ethynyl substituents in the target compound reduce volatility and increase reactivity for specialized syntheses.

Ethyl 4-((2-fluorobenzyl)oxy)benzoate

- Molecular Formula : C₁₆H₁₅FO₃ (estimated)

- Substituents : Ethyl ester, 2-fluorobenzyloxy group .

- Key Differences: The ethyl ester increases lipophilicity compared to methyl esters.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : The ethynyl group in Methyl 2-ethynyl-4-fluorobenzoate enables participation in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction absent in hydroxyl- or methoxy-substituted analogs .

- Stability : The combination of fluorine (electron-withdrawing) and ethynyl (sp-hybridized) groups may enhance thermal stability relative to triflusulfuron methyl ester’s labile triazine ring .

Biologische Aktivität

Methyl 2-ethynyl-4-fluorobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 2-ethynyl-4-fluorobenzoate features an ethynyl group and a fluorine atom attached to a benzoate structure. This unique configuration influences its chemical reactivity and biological interactions. The compound's molecular formula is and its molecular weight is approximately 164.16 g/mol.

Biological Activity Overview

Research indicates that methyl 2-ethynyl-4-fluorobenzoate exhibits various biological activities:

Antimicrobial Activity :

Studies have demonstrated that this compound shows moderate to high antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Listeria monocytogenes .

Anticancer Properties :

Preliminary investigations suggest potential anticancer effects, though detailed studies are still required to elucidate the mechanisms involved. Cytotoxicity assays against various cancer cell lines revealed selective toxicity, with IC50 values indicating significant potency compared to standard chemotherapeutics .

The mechanism of action of methyl 2-ethynyl-4-fluorobenzoate involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets such as enzymes or receptors .

Comparative Analysis with Related Compounds

To understand the unique properties of methyl 2-ethynyl-4-fluorobenzoate, a comparative analysis with similar compounds was conducted:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-ethynylbenzoate | Lacks fluorine | Moderate antimicrobial activity |

| Methyl 6-fluorobenzoate | Lacks ethynyl group | Lower cytotoxicity |

| Methyl 2-ethynyl-4-fluorobenzoate | Fluorine in different position | Varies in reactivity and higher potency |

This comparison highlights the significance of both the ethynyl and fluorine groups in enhancing biological activity, making this compound a valuable candidate for further research .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various benzoate esters, methyl 2-ethynyl-4-fluorobenzoate exhibited significant inhibition against Staphylococcus aureus, demonstrating its potential as a therapeutic agent for bacterial infections .

- Cytotoxicity Assessment : A cytotoxicity study involving several cancer cell lines showed that methyl 2-ethynyl-4-fluorobenzoate had an IC50 value significantly lower than conventional chemotherapeutics, indicating its potential as a selective anticancer agent .

- Biofilm Inhibition : The compound's ability to inhibit biofilm formation was evaluated, showing strong inhibitory effects at concentrations corresponding to its minimum inhibitory concentration (MIC), suggesting applications in preventing biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.